Ethyl 2-formylbutanoate

説明

The exact mass of the compound Ethyl 2-formylbutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-formylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-formylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

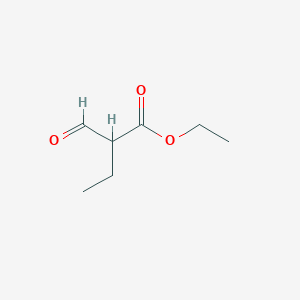

Structure

3D Structure

特性

CAS番号 |

36873-42-4 |

|---|---|

分子式 |

C7H12O3 |

分子量 |

144.17 g/mol |

IUPAC名 |

ethyl 2-formylbutanoate |

InChI |

InChI=1S/C7H12O3/c1-3-6(5-8)7(9)10-4-2/h5-6H,3-4H2,1-2H3 |

InChIキー |

CAPGOHOZIOVEOQ-UHFFFAOYSA-N |

SMILES |

CCC(C=O)C(=O)OCC |

正規SMILES |

CCC(C=O)C(=O)OCC |

他のCAS番号 |

36873-42-4 |

製品の起源 |

United States |

Contextualization Within α Formyl Esters and β Keto Esters Research

Ethyl 2-formylbutanoate belongs to the class of α-formyl esters, which are closely related to the more widely studied β-keto esters. organic-chemistry.orgmdpi.com Both classes of compounds are characterized by the presence of two carbonyl groups, which imparts a high degree of chemical reactivity and synthetic versatility. The formyl group (an aldehyde) at the α-position of the ester makes ethyl 2-formylbutanoate a bifunctional compound, capable of undergoing a variety of chemical transformations. orgsyn.org

The research on α-formyl esters, including ethyl 2-formylbutanoate, is often intertwined with that of β-keto esters due to their similar synthetic applications and the methods used to prepare them. organic-chemistry.org For instance, the Claisen condensation, a cornerstone reaction in organic synthesis for forming carbon-carbon bonds, is a common method for synthesizing both β-keto esters and α-formyl esters. organic-chemistry.org Specifically, the formylation of esters to produce α-formyl esters can be achieved through a Ti-Claisen condensation. organic-chemistry.org These compounds serve as crucial intermediates in the synthesis of more complex molecules, including heterocycles and natural products.

Historical Perspectives on Its Early Synthetic Utility

The synthetic utility of ethyl 2-formylbutanoate and related α-formyl esters has been recognized for decades. Early research highlighted their role as precursors in the synthesis of various organic compounds. For example, a modified literature procedure was used to prepare ethyl 2-formylpent-4-enoate, demonstrating the adaptability of synthetic methods for this class of compounds. acs.org

One of the notable early applications of ethyl 2-formylbutanoate was in the synthesis of pilocarpine, a medicinally important alkaloid. bath.ac.uk In these synthetic efforts, ethyl 2-formylbutyrate (an alternative name for the compound) was reduced using sodium borohydride (B1222165) to yield the corresponding alcohol, a key intermediate in the total synthesis. bath.ac.uk Furthermore, historical methods for preparing ethyl 2-formylbutanoate involved the inverse addition of a cooled solution of ethyl butanoate-Li enolate to a cooled solution of ethyl formate (B1220265), a modification of an established procedure. chimia.ch This highlights the continuous refinement of synthetic protocols to access this valuable reagent.

Overview of Key Structural Features and Their Chemical Implications in Research

The chemical behavior of ethyl 2-formylbutanoate is dictated by its key structural features: an aldehyde group, an ester group, and a chiral center at the α-carbon. guidechem.comnih.govechemi.comchemspider.com This combination of functional groups allows for a diverse range of chemical transformations.

The aldehyde group is highly electrophilic and readily participates in nucleophilic addition reactions. This reactivity has been exploited in the synthesis of various heterocyclic compounds. For instance, ethyl 2-formylbutanoate has been used in condensation reactions with 5-amino-1H-pyrazole-4-carbonitrile to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. google.com

The presence of the ester group provides another site for chemical modification, although it is generally less reactive than the aldehyde. The acidity of the proton at the α-carbon, situated between the two carbonyl groups, allows for enolate formation. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions.

The stereocenter at the α-position introduces the element of chirality into the molecule. This has significant implications for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The stereoselective reduction of ethyl 2-formylbutanoate using baker's yeast has been shown to produce ethyl (S)-2-hydroxymethylbutanoate with high enantiomeric excess, demonstrating the potential for biocatalytic approaches in controlling stereochemistry. chimia.chresearchgate.net

Table 1: Physicochemical Properties of Ethyl 2-formylbutanoate

| Property | Value |

| CAS Number | 36873-42-4 |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| Synonyms | Butanoic acid, 2-formyl-, ethyl ester; 2-formylbutyric acid ethyl ester |

The data in this table is compiled from various chemical databases. guidechem.comnih.govechemi.comchemspider.comchemicalbook.com

Interdisciplinary Relevance in Synthetic Methodology Development

Formylation Reactions of Ethyl Butyrate (B1204436) Precursors

The introduction of a formyl group at the α-position of ethyl butyrate is a key transformation for the synthesis of Ethyl 2-formylbutanoate. This can be achieved through several strategies, primarily involving base-mediated and transition metal-catalyzed approaches.

Base-Mediated α-Formylation Strategies

Base-mediated formylation is a classic and widely employed method for the synthesis of α-formyl esters. This approach relies on the deprotonation of the α-carbon of the ester by a strong base to form an enolate, which then reacts with a formylating agent.

The choice of base is critical for the success of the formylation reaction. Strong, non-nucleophilic bases are preferred to avoid side reactions such as nucleophilic attack on the ester carbonyl.

Lithium Diisopropylamide (LDA): LDA is a powerful, sterically hindered base that is highly effective for generating enolates from esters. commonorganicchemistry.comscispace.com It is particularly useful for reactions requiring low temperatures, typically around -78 °C, to ensure high regioselectivity and yield. acs.org The use of LDA can be advantageous as it often leads to cleaner reactions with fewer byproducts compared to other bases. orgsyn.org However, it requires stringent anhydrous conditions and careful temperature control. orgsyn.org In a typical procedure, LDA is prepared in situ by reacting diisopropylamine (B44863) with n-butyllithium in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The ethyl butyrate is then added to the LDA solution to form the lithium enolate, followed by the addition of the formylating agent. acs.org

Sodium Hydride (NaH): Sodium hydride is another strong base commonly used in Claisen condensations to produce α-formyl esters. thieme-connect.deorganic-chemistry.org It acts as a non-nucleophilic base, deprotonating the α-carbon of the ester to form a sodium enolate. These reactions are often carried out in solvents like diethyl ether, benzene, or toluene. thieme-connect.de While effective, reactions with sodium hydride may require longer reaction times compared to those with LDA. orgsyn.orgrsc.org An improved yield was noted when THF was used as a co-solvent to enhance the solubility of the reactants. rsc.org

| Base | Key Features | Typical Conditions |

| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic, sterically hindered. Favors kinetic enolate formation. | Anhydrous THF, -78 °C |

| Sodium Hydride (NaH) | Strong, non-nucleophilic. | Diethyl ether, Toluene, or THF, often at 0 °C to room temperature |

Ethyl formate (B1220265) is the most common and effective formylating agent for the α-formylation of esters in base-mediated reactions. thieme-connect.deprepchem.comchimia.ch In this crossed Claisen condensation, the enolate of ethyl butyrate acts as the nucleophile, attacking the carbonyl carbon of ethyl formate. organic-chemistry.orgwikipedia.org A crucial aspect of this reaction is that ethyl formate lacks α-hydrogens, preventing it from undergoing self-condensation. The reaction results in the formation of the sodium salt of the enolate of ethyl 2-formylbutanoate, which upon acidic workup, yields the final product. thieme-connect.de The use of a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester. wikipedia.org

Transition Metal-Catalyzed Formylation Approaches

As an alternative to traditional base-mediated methods, transition metal-catalyzed approaches have emerged, offering different reactivity and selectivity profiles.

The Titanium-Claisen condensation, utilizing reagents like titanium tetrachloride (TiCl₄) in the presence of an amine base (e.g., triethylamine), provides a powerful method for the α-formylation of esters. orgsyn.orgkwansei.ac.jp This approach offers several advantages, including high reaction rates, high yields, and tolerance of base-sensitive functional groups. kwansei.ac.jp The reaction proceeds under mild conditions, typically at 0 °C, and within a short reaction time. orgsyn.org This method avoids the need for preparing silyl (B83357) enol ethers and is considered more atom-economical. kwansei.ac.jp For instance, the formylation of methyl 4-chlorobutanoate using the TiCl₄/amine system successfully yielded the desired α-formyl ester without the problematic cyclopropane (B1198618) formation that occurs with base-mediated methods. orgsyn.orgorgsyn.org

| Method | Catalyst/Reagents | Key Advantages |

| Titanium-Claisen Condensation | TiCl₄, Triethylamine | High reaction velocity, high yields, tolerates base-labile functionalities, atom-economical. kwansei.ac.jp |

Alternative Synthetic Routes and Their Academic Merits

While formylation of ethyl butyrate is the most direct route, other synthetic strategies have been explored. For example, the reduction of ethyl 2-acetylbutyrate has been investigated. Another approach involves the oxidation of ethyl 2-(hydroxymethyl)butanoate. guidechem.comguidechem.com These alternative routes, while potentially longer, can be valuable for accessing specific stereoisomers or for substrates where direct formylation is problematic. They contribute to the broader academic understanding of functional group interconversions and synthetic design.

Strategies Employing Masked Aldehydes

The use of masked aldehydes, or protected aldehyde functionalities, is a common strategy to circumvent the inherent reactivity and potential for side reactions associated with the free aldehyde group during synthesis. These protecting groups are designed to be robust under certain reaction conditions and can be removed later in the synthetic sequence to reveal the aldehyde.

One notable approach involves the use of a 1,3-dioxane (B1201747) as a masked aldehyde equivalent. For instance, in a multi-step synthesis, ethyl cyanoacetate (B8463686) can be converted to ethyl 1-cyanocyclopropanecarboxylate. This intermediate is then transformed into a masked aldehyde through the formation of a 1,3-dioxadine, followed by reduction. The final step involves acid hydrolysis to unmask the aldehyde, yielding the desired formyl ester. While effective, this method can require several steps and stringent reaction conditions.

Another strategy utilizes vinylogous urethanes as masked aldehyde precursors. For example, the reaction of an appropriate starting material can yield a dimethylaminomethylene-substituted compound, which serves as a "masked aldehyde". However, the hydrolysis of this functionality back to the formyl group can be challenging, sometimes leading to the cleavage of other sensitive groups within the molecule.

Reduction-Oxidation Sequences from Dicarboxylates

A prevalent and effective strategy for synthesizing α-formyl esters involves a two-step reduction-oxidation sequence starting from the corresponding dicarboxylate precursor. This method offers a more direct route compared to some masked aldehyde strategies.

The process typically begins with the selective reduction of one of the ester groups of a diethyl or dimethyl dicarboxylate to a primary alcohol. This "half-reduction" can be achieved using a sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (Li(tBuO)₃AlH). The resulting hydroxy ester is then subjected to a mild oxidation to furnish the target α-formyl ester. A common and efficient oxidizing agent for this transformation is the Dess-Martin periodinane (DMP).

This reduction-oxidation sequence has been successfully applied to the synthesis of related compounds like ethyl 1-formylcyclopropanecarboxylate, a close analogue of ethyl 2-formylbutanoate. The yields for the reduction and subsequent oxidation steps are generally moderate to good.

| Starting Material | Reagents | Intermediate | Reagents | Final Product |

| Diethyl 2-ethylmalonate | 1. Li(tBuO)₃AlH | Ethyl 2-(hydroxymethyl)butanoate | 2. Dess-Martin periodinane | Ethyl 2-formylbutanoate |

| Dimethyl 2-ethylmalonate | 1. Li(tBuO)₃AlH | Methyl 2-(hydroxymethyl)butanoate | 2. Pyridinium chlorochromate (PCC) | Methyl 2-formylbutanoate |

Synthesis of Substituted Ethyl 2-formylbutanoate Analogues

The synthetic utility of ethyl 2-formylbutanoate is greatly expanded by the ability to introduce substituents at various positions on the carbon backbone. This allows for the creation of a diverse library of analogues with tailored properties for various applications.

Introduction of α-Branching or Remote Functionalization

The introduction of branching at the α-position or functional groups at remote locations of the ethyl 2-formylbutanoate scaffold can be achieved through several synthetic strategies.

A common method for α-alkylation involves the formylation of a substituted ester. For example, starting with ethyl 3-methylbutanoate, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an electrophilic formylating agent such as ethyl formate yields ethyl 2-formyl-3-methylbutanoate. This approach allows for the synthesis of various α-branched analogues by simply changing the starting ester.

Remote functionalization can be introduced by starting with a precursor that already contains the desired functionality. For instance, the ozonolysis of an unsaturated ester like ethyl α-allylisovalerate can lead to the formation of an aldehyde at the terminal position of the allyl group, yielding ethyl 2-isopropyl-3-formyl-propionate. This method provides a route to analogues with functional groups at the γ-position and beyond.

| Starting Ester | Reagents | Product |

| Ethyl 3-methylbutanoate | 1. LDA, -78 °C 2. Ethyl formate | Ethyl 2-formyl-3-methylbutanoate |

| Ethyl 4-methylpentanoate | 1. LDA, -78 °C 2. Ethyl formate | Ethyl 2-formyl-4-methylpentanoate |

| Ethyl α-allylisovalerate | 1. O₃, -20 °C 2. Dimethyl sulfide | Ethyl 2-isopropyl-3-formyl-propionate |

Stereocontrolled Synthesis of Chiral Analogues

The development of stereocontrolled methods for the synthesis of chiral α-formyl esters is of significant interest, as the stereochemistry of these building blocks can have a profound impact on the biological activity of the final products.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of related chiral carbonyl compounds. For instance, quinine-derived primary amines have been used as catalysts in the cross-aldol reaction of enolizable aldehydes and α-ketophosphonates to produce tertiary β-formyl-α-hydroxyphosphonates with high enantioselectivity. While not directly producing ethyl 2-formylbutanoate analogues, these methods demonstrate the potential of organocatalysis for creating chiral centers adjacent to a formyl group.

Another approach involves the use of chiral auxiliaries. An achiral starting material can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions can then proceed with high diastereoselectivity, controlled by the chiral auxiliary. After the desired transformations, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Dynamic kinetic resolution is another advanced strategy. In this process, a racemic starting material is subjected to a reaction in the presence of a chiral catalyst that selectively converts one enantiomer to the desired product while the other enantiomer is rapidly racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For example, the dynamic kinetic resolution of β-amino-α-keto esters using a Ru(II)-catalyzed asymmetric transfer hydrogenation has been shown to produce anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov

| Method | Catalyst/Auxiliary | Key Transformation | Product Type |

| Organocatalysis | Quinine-derived primary amine | Asymmetric cross-aldol reaction | Chiral β-formyl-α-hydroxyphosphonates |

| Chiral Auxiliary | e.g., Evans oxazolidinone | Diastereoselective alkylation/formylation | Enantioenriched α-substituted formyl esters |

| Dynamic Kinetic Resolution | Ru(II) complex | Asymmetric transfer hydrogenation | Enantioenriched α-hydroxy esters |

Reactivity of the α-Formyl Group

The formyl group (–CHO) in Ethyl 2-formylbutanoate is highly reactive due to the electrophilic nature of the carbonyl carbon. This reactivity is central to a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org This initial addition can be followed by different reaction pathways depending on the nature of the nucleophile and the reaction conditions.

Ethyl 2-formylbutanoate can participate in aldol-type reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry. nrochemistry.comwikipedia.org These reactions involve the nucleophilic addition of an enolate to a carbonyl compound. nrochemistry.com In the context of Ethyl 2-formylbutanoate, it can act as the electrophilic aldehyde component.

Crossed aldol (B89426) condensations, where two different carbonyl compounds react, can be effectively controlled when one of the reactants, like an aromatic aldehyde without α-hydrogens, cannot form an enolate and thus only acts as an acceptor. libretexts.org Aldehydes are generally more reactive electrophiles than ketones in these reactions. libretexts.org A notable example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. libretexts.org

A study demonstrated the aldol condensation of ethyl acetoacetate (B1235776) with cyclopentanone (B42830), where ethyl acetoacetate, with its highly acidic α-hydrogens, preferentially forms the enolate donor, leaving cyclopentanone as the electrophilic acceptor. libretexts.org This selective reactivity leads to a predominant aldol condensation product. libretexts.org

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| Ethyl acetoacetate | Cyclopentanone | Sodium ethoxide | Predominant aldol condensation product | Crossed Aldol Condensation |

| Aromatic aldehyde (no α-H) | Aliphatic aldehyde/ketone (with α-H) | Base | α,β-unsaturated aldehyde/ketone | Claisen-Schmidt Condensation |

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with a compound having an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.combhu.ac.inthermofisher.com This reaction is a cornerstone for forming carbon-carbon double bonds. sciensage.info The active methylene compound, flanked by two electron-withdrawing groups, readily forms a carbanion that acts as the nucleophile. sigmaaldrich.comthermofisher.com

Ethyl 2-formylbutanoate, with its aldehyde functionality, is a suitable substrate for Knoevenagel condensations. The reaction typically proceeds via nucleophilic addition of the active methylene compound to the formyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Various catalysts, including primary and secondary amines and their salts, have been employed to facilitate this transformation. sigmaaldrich.com

Enamines, which are nitrogen analogs of enols, are formed from the reaction of aldehydes or ketones with secondary amines. wikipedia.org They are excellent nucleophiles and can participate in reactions similar to enolates. wikipedia.orglibretexts.org The Stork enamine alkylation, for instance, involves the alkylation of an enamine, followed by hydrolysis to regenerate the carbonyl compound. wikipedia.orglibretexts.org Ethyl 2-formylbutanoate can be converted to an enamine, which then serves as a nucleophile in subsequent reactions.

| Reaction Type | Reactants | Catalyst | Key Intermediate/Product |

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Weak Base (e.g., amines) | α,β-unsaturated compound |

| Enamine Formation | Aldehyde/Ketone + Secondary Amine | Acid catalyst (optional) | Enamine |

| Stork Enamine Alkylation | Enamine + Alkyl Halide | - | Alkylated iminium salt, then alkylated ketone/aldehyde |

The formyl group of Ethyl 2-formylbutanoate readily reacts with primary amines to form imines (Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. wikipedia.org This transformation is a fundamental process in organic synthesis and biochemistry.

In one study, Ethyl 2-formylbutanoate was reacted with a tryptamine (B22526) derivative, leading to the formation of a complex heterocyclic structure. clockss.org Another example involves the reaction of Ethyl 2-formylbutanoate with hydroxylamine, which can lead to the formation of nitrones. bath.ac.uk

Reductive Transformations (selective aldehyde reduction in presence of ester)

The selective reduction of the aldehyde group in Ethyl 2-formylbutanoate while leaving the ester group intact is a valuable transformation. This can be achieved using specific reducing agents that exhibit chemoselectivity.

A study reported the enantioselective reduction of Ethyl 2-formylbutanoate using baker's yeast (Saccharomyces cerevisiae). chimia.ch This biocatalytic method yielded ethyl (S)-2-hydroxymethylbutanoate with high enantiomeric excess. chimia.ch The yeast selectively reduces the aldehyde to a primary alcohol without affecting the ester functionality. chimia.ch

| Reactant | Reducing Agent | Product | Key Feature |

| Ethyl 2-formylbutanoate | Baker's yeast (Saccharomyces cerevisiae) | Ethyl (S)-2-hydroxymethylbutanoate | Enantioselective and chemoselective reduction of the aldehyde |

Oxidative Transformations (selective aldehyde oxidation)

The selective oxidation of the formyl group in Ethyl 2-formylbutanoate to a carboxylic acid, while preserving the ester group, presents a synthetic challenge due to the potential for over-oxidation or reaction at other sites. However, specific oxidizing agents and conditions can achieve this transformation.

While direct selective oxidation of the formyl group in Ethyl 2-formylbutanoate is not extensively detailed in the provided search results, general principles of aldehyde oxidation can be applied. Mild oxidizing agents are typically required to avoid cleavage of the adjacent ester group. The use of biocatalysts, such as certain enzymes or whole-cell systems, could offer a high degree of selectivity for this transformation, analogous to the selective reductions observed. unimi.it For instance, some biological systems are known to perform deoxygenation reactions that involve initial oxidation of an alcohol to an aldehyde, followed by further transformations. unimi.it

Reactivity of the Ester Moiety

The ester functional group in ethyl 2-formylbutanoate, while generally less reactive than the aldehyde, can undergo several characteristic transformations.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. byjus.com Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com In basic conditions, the alcohol is deprotonated to a more nucleophilic alkoxide, which attacks the ester's carbonyl carbon. byjus.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess, or the alcohol byproduct (ethanol in this case) is removed, for instance, by distillation. wikipedia.org

While specific studies on the transesterification of ethyl 2-formylbutanoate are not extensively documented, research on analogous β-ketoesters provides insight into this process. For example, montmorillonite (B579905) K-10, a solid acid catalyst, has been shown to be effective for the transesterification of various β-ketoesters with a range of primary, secondary, cyclic, and aromatic alcohols, offering an environmentally benign and reusable option. researchgate.net The efficiency of such reactions suggests that ethyl 2-formylbutanoate could similarly be converted to other esters.

Table 1: Representative Transesterification of β-Ketoesters with Various Alcohols using Montmorillonite K-10 Catalyst This table is based on data for analogous β-ketoesters and is illustrative for Ethyl 2-formylbutanoate.

| Entry | Alcohol | Product | Yield (%) |

| 1 | Benzyl alcohol | Benzyl 2-formylbutanoate (hypothetical) | Good-Excellent |

| 2 | 1-Butanol | Butyl 2-formylbutanoate (hypothetical) | Good-Excellent |

| 3 | Cyclohexanol | Cyclohexyl 2-formylbutanoate (hypothetical) | Good-Excellent |

| 4 | Isopropanol | Isopropyl 2-formylbutanoate (hypothetical) | Good-Excellent |

| (Source: Adapted from research on β-ketoesters researchgate.net) |

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-formylbutanoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. Using a large excess of water helps to shift the equilibrium towards the products: the carboxylic acid and ethanol (B145695). wikipedia.org

Base-Promoted Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. wikipedia.org To obtain the free carboxylic acid, the resulting mixture must be acidified in a separate step. This is often the preferred laboratory method due to its irreversibility and the ease of separating the products.

Following hydrolysis, the resulting 2-formylbutanoic acid can be further derivatized. For instance, it can be converted into acid chlorides, amides, or other esters, providing a pathway to a variety of other compounds.

Dual Functionality and Chemoselectivity Challenges in Reactions

The presence of both an aldehyde and an ester on the same carbon atom creates significant challenges in controlling reaction selectivity. The relative reactivity of these two groups dictates the outcome of chemical transformations.

Generally, the aldehyde group is significantly more electrophilic and reactive towards nucleophiles than the ester group. orgsyn.org The carbonyl carbon of an aldehyde is less sterically hindered and is not stabilized by a resonance-donating oxygen atom to the same extent as an ester. This difference allows for a high degree of chemoselectivity in many reactions.

Nucleophilic Addition : Reactions with common nucleophiles such as organometallic reagents (e.g., Grignard reagents) or ylides (in the Wittig reaction) will preferentially occur at the aldehyde carbonyl.

Reduction : Selective reduction of the aldehyde is readily achievable. For example, yeast-mediated reduction of ethyl 2-formylbutanoate has been reported to yield the corresponding alcohol, (S)-2-(hydroxymethyl)butanoate, demonstrating the preferential reduction of the formyl group. ethz.ch Similarly, mild hydride reagents would be expected to reduce the aldehyde without affecting the ester.

Oxidation : The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ester group. Biocatalytic methods using aldehyde dehydrogenases (ALDHs) have shown extremely high chemoselectivity for oxidizing aldehydes in the presence of other functional groups. nih.gov Chemical oxidants like Tollens' reagent are also known to selectively oxidize aldehydes. wikipedia.org

Table 2: Examples of Chemoselective Reactions on Bifunctional Aldehyde-Esters

| Reaction Type | Reagent | Reactive Site | Product Type | Reference |

| Reduction | Baker's Yeast | Aldehyde | Primary Alcohol | researchgate.net, ethz.ch |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | Aldehyde | Carboxylic Acid | nih.gov |

| Condensation | Amines/Other Nucleophiles | Aldehyde | Imine/Alkene etc. | orgsyn.org |

This inherent reactivity difference is a cornerstone for the synthetic utility of compounds like ethyl 2-formylbutanoate, allowing for stepwise modifications of its functional groups. orgsyn.org

Ethyl 2-formylbutanoate exists in equilibrium between its aldehyde (keto) form and an enol tautomer (ethyl 2-(hydroxymethylene)butanoate). libretexts.org This keto-enol tautomerism is a critical aspect of its reactivity. libretexts.org The equilibrium can be catalyzed by both acids and bases. libretexts.orglibretexts.org

The enol form, though typically the minor component at equilibrium for esters, is highly nucleophilic at the α-carbon and can participate in reactions unavailable to the aldehyde form. libretexts.orgmasterorganicchemistry.com The stability of the enol tautomer can be enhanced by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. masterorganicchemistry.com The solvent also plays a crucial role; non-polar solvents tend to favor the internally hydrogen-bonded enol form, while polar, protic solvents can disrupt this internal hydrogen bond, favoring the keto form. masterorganicchemistry.com

The existence of the enol tautomer opens up alternative reaction pathways. For example, the enol can act as a nucleophile in aldol or Michael-type reactions. It can also function as a 1,3-diene component in cycloaddition reactions, significantly broadening the synthetic potential of the molecule.

Mechanistic Investigations of Key Transformations

The dual functionality and tautomeric nature of ethyl 2-formylbutanoate lead to complex but synthetically valuable transformations, particularly in the realm of cycloaddition reactions. The enol tautomer can act as a diene or, depending on the reaction partner, the C=C double bond of the enol can act as a dienophile.

In a potential Diels-Alder [4+2] cycloaddition, the enol form, ethyl 2-(hydroxymethylene)butanoate, could react as the four-pi-electron component. The mechanism of such reactions is generally concerted, meaning bond formation occurs in a single transition state, which allows for a high degree of stereochemical control. libretexts.org However, for highly polarized systems, a stepwise mechanism involving a zwitterionic intermediate can occur. icm.edu.plmdpi.com Given the electronic nature of the enol/enolate, its participation in such reactions is plausible.

Transition metal-catalyzed cycloadditions offer an alternative mechanistic pathway. williams.edu For instance, nickel-catalyzed intramolecular [4+2] cycloadditions have been shown to proceed through a multistep mechanism, which is less constrained by the electronic demands of the concerted Diels-Alder reaction. williams.edu A key advantage is that catalysts can often tolerate other functional groups like esters, which would allow for the selective participation of the enol's diene system in a cycloaddition. williams.edu The specific mechanism would involve oxidative cyclization of the diene and the dienophile to the metal center, followed by reductive elimination to form the cyclic product and regenerate the catalyst. These catalyzed pathways provide a powerful tool for constructing complex ring systems from precursors like ethyl 2-formylbutanoate.

Computational Chemistry and Spectroscopic Probes for Reaction Pathways

The elucidation of reaction mechanisms involving ethyl 2-formylbutanoate is significantly advanced by the synergistic use of computational chemistry and spectroscopic techniques. These tools provide a molecular-level understanding of reaction pathways, transition states, and intermediates that are often transient and difficult to observe directly.

Computational Chemistry:

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful for mapping the potential energy surface of a reaction. For a molecule like ethyl 2-formylbutanoate, DFT studies can predict the most stable conformations of the reactant and intermediates, as well as the geometries and energies of transition states. For instance, in a condensation reaction, computational models can help determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the activation energies of the different pathways. researchgate.netresearchgate.net

Although specific DFT studies on ethyl 2-formylbutanoate are not extensively documented in publicly available literature, the principles can be illustrated by studies on similar molecules. For example, DFT calculations on the Arbuzov reaction involving ethyl halides have shown that the reaction proceeds in two stages, with the second stage being the rate-limiting step. chemrxiv.org Such studies on related systems provide a framework for predicting the behavior of ethyl 2-formylbutanoate in similar transformations. The calculations can also predict spectroscopic properties like vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental data to validate the proposed reaction intermediates. mdpi.com

Spectroscopic Probes:

Spectroscopic methods are indispensable for identifying the structures of reactants, products, and, where possible, reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for characterizing the structure of ethyl 2-formylbutanoate and its transformation products. For instance, in a reduction of the formyl group, the disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of a new signal for a hydroxymethylene group (around 3-4 ppm) would be indicative of the reaction's progress. Two-dimensional NMR techniques like COSY and HMQC can further help in assigning the complex spectra of reaction products, especially in cases of cyclization or rearrangement where multiple new stereocenters may be formed. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for tracking changes in functional groups. thermofisher.com The strong carbonyl (C=O) stretching frequencies of the ester and aldehyde groups in ethyl 2-formylbutanoate appear at distinct positions in the IR spectrum. A typical reaction monitoring by IR would involve observing the decrease in the intensity of the aldehyde C=O stretch (around 1720-1740 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) if the aldehyde is reduced to an alcohol. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecules, which helps in confirming the elemental composition of products and intermediates. orgsyn.org

The table below summarizes the characteristic spectroscopic data for ethyl 2-formylbutanoate.

| Spectroscopic Data for Ethyl 2-formylbutanoate | |

| Technique | Observed Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 9.77 (s, 0.15H, aldehyde proton), 6.98 (d, J = 12.5 Hz, 0.85H, enol proton), 4.17 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.05 (quint, J = 7.4 Hz, 2H, CH₂CH₃), 1.26 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ: 203.4 (C=O, aldehyde), 169.8 (C=O, ester), 61.3 (OCH₂), 55.4 (CH-CHO), 22.9 (CH₂CH₃), 14.1 (OCH₂CH₃), 11.6 (CH₂CH₃) |

| IR (neat, cm⁻¹) | 2970, 2880, 1725 (C=O, ester), 1705 (C=O, aldehyde), 1460, 1380, 1180, 1020 |

Note: Ethyl 2-formylbutanoate exists as a mixture of keto and enol tautomers in solution, which is reflected in the NMR data showing signals for both forms. nih.gov

Kinetic and Thermodynamic Studies of Reaction Equilibria

Kinetic and thermodynamic studies are essential for understanding the rates and extents of chemical reactions involving ethyl 2-formylbutanoate. These studies provide quantitative data on reaction feasibility, equilibrium positions, and factors influencing reaction speed.

Kinetic Studies:

Kinetic studies measure the rate at which a reaction proceeds. For reactions involving ethyl 2-formylbutanoate, such as its condensation with a nucleophile, kinetic analysis can help to determine the reaction order with respect to each reactant and to elucidate the rate-determining step of the mechanism. For example, by monitoring the concentration of ethyl 2-formylbutanoate over time using techniques like gas chromatography (GC) or NMR spectroscopy, one can determine the rate constant (k) for the reaction under specific conditions (temperature, concentration, catalyst).

Thermodynamic Studies:

Thermodynamic studies focus on the energy changes that occur during a reaction and determine the position of the chemical equilibrium. The key thermodynamic parameters are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). A negative ΔG indicates a spontaneous reaction that favors product formation at equilibrium.

The equilibrium constant (Kc) is a direct measure of the extent to which a reaction proceeds to completion. For a generic reversible reaction involving ethyl 2-formylbutanoate:

aA + bB ⇌ cC + dD

The equilibrium constant is given by:

Kc = ([C]ᶜ[D]ᵈ) / ([A]ᵃ[B]ᵇ)

Where [A], [B], [C], and [D] are the molar concentrations of the reactants and products at equilibrium. libretexts.org

For example, in the yeast-mediated reduction of ethyl 2-formylbutanoate, the equilibrium will be influenced by the concentrations of the substrate, the product (ethyl 2-(hydroxymethyl)butanoate), and the cofactors involved in the enzymatic process. ethz.ch The pH of the medium can also significantly affect the equilibrium position in reactions where protons are consumed or generated. orgsyn.org

The table below illustrates hypothetical equilibrium data for a reaction of ethyl 2-formylbutanoate, demonstrating how the equilibrium constant can be calculated.

| Hypothetical Reaction: Ethyl 2-formylbutanoate + Nucleophile ⇌ Product | |||

| Species | Initial Concentration (M) | Change in Concentration (M) | Equilibrium Concentration (M) |

| Ethyl 2-formylbutanoate | 0.100 | -0.065 | 0.035 |

| Nucleophile | 0.100 | -0.065 | 0.035 |

| Product | 0 | +0.065 | 0.065 |

In this hypothetical scenario, the equilibrium constant (Kc) would be:

Kc = [Product] / ([Ethyl 2-formylbutanoate][Nucleophile]) = 0.065 / (0.035 * 0.035) ≈ 53.1

A Kc value greater than 1 indicates that the formation of the product is favored at equilibrium. The actual thermodynamic data would need to be determined experimentally for specific reactions.

The Strategic Role of Ethyl 2-formylbutanoate in Complex Molecule Construction

Ethyl 2-formylbutanoate, a seemingly simple organic compound, plays a significant and strategic role in the intricate world of organic synthesis. Its unique structure, featuring both an aldehyde and an ester functional group on a four-carbon backbone, makes it a highly versatile C4 building block. This versatility allows chemists to construct complex molecular architectures, including those found in a variety of natural products.

Theoretical and Computational Studies of Ethyl 2 Formylbutanoate

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comscribd.com This analysis is crucial for understanding a molecule's stability, as different conformers possess varying amounts of potential energy due to steric and electronic interactions. chemistrysteps.com

For Ethyl 2-formylbutanoate, several key single bonds allow for significant rotational freedom, leading to a complex potential energy surface. The primary rotations would occur around:

The C2-C3 bond of the butanoate chain.

The bond between the C2 carbon and the formyl group.

The C-O and C-C bonds of the ethyl ester group.

Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the energy of the molecule as these bonds are rotated. This allows for the identification of low-energy (stable) staggered conformations and high-energy (unstable) eclipsed conformations. libretexts.org In a staggered conformation, substituent groups are arranged to minimize steric repulsion, whereas in an eclipsed conformation, they are in closer proximity, leading to higher energy. chemistrysteps.com

The relative energies of different conformers determine their population at a given temperature. The most stable conformer is the one that the molecule is most likely to adopt, which in turn influences its physical properties and chemical reactivity.

| Conformer | Description | Relative Energy (kJ/mol) | Key Dihedral Angle(s) |

|---|---|---|---|

| Global Minimum | Fully staggered arrangement of ethyl and formyl groups | 0.0 (Reference) | ~180° (anti-periplanar) |

| Gauche Conformer 1 | Gauche interaction between the formyl and ethyl groups | 3.8 | ~60° |

| Eclipsed Conformer 1 | Formyl group eclipsing a hydrogen on the main chain | 15.0 | ~0° |

| Fully Eclipsed Conformer | Formyl group eclipsing the ethyl group of the butanoate chain | 25.0 | ~0° |

Note: The data in this table is illustrative and represents typical energy differences found in conformational analyses of similar organic molecules.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, often referred to as electronic structure calculations, use the principles of quantum mechanics to determine the electronic wavefunction and properties of a molecule. northwestern.edu These methods provide deep insights into molecular structure, energy, spectra, and electrical properties. northwestern.edu For Ethyl 2-formylbutanoate, such calculations can map out the distribution of electrons, identifying regions of high and low electron density, which are key to understanding its reactivity.

Commonly calculated properties include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.

Electron Density and Electrostatic Potential: These calculations reveal the charge distribution. In Ethyl 2-formylbutanoate, the oxygen atoms of the ester and formyl groups are expected to be electron-rich (negative electrostatic potential), while the adjacent carbonyl carbons are electron-poor (positive electrostatic potential), making them susceptible to nucleophilic attack.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 2.5 D | Indicates significant molecular polarity. |

| Partial Charge on Formyl Carbon | +0.45 e | Highlights the electrophilic nature of this site. |

| Partial Charge on Formyl Oxygen | -0.50 e | Highlights the nucleophilic/basic nature of this site. |

Note: The values in this table are representative examples based on calculations for similar functionalized esters and aldehydes.

Reaction Mechanism Predictions and Validation through Computational Modeling

Computational modeling is an indispensable tool for predicting and validating chemical reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states. mit.edu

For Ethyl 2-formylbutanoate, a variety of reactions could be modeled, such as:

Nucleophilic addition to the formyl group: This is a characteristic reaction of aldehydes. Computational models can predict the activation energy for the attack of different nucleophiles, helping to determine which reactions are kinetically favorable.

Enolate formation: The hydrogen on the C2 carbon is acidic. Modeling the deprotonation by a base would allow for the study of subsequent reactions of the resulting enolate.

Hydrolysis of the ester: The mechanism of acid- or base-catalyzed hydrolysis can be computationally explored to understand the energetics of each elementary step. nih.gov

These models work by calculating the energy of the molecular system at various points along a reaction coordinate. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier. A lower activation barrier implies a faster reaction rate. Such computational predictions can guide synthetic chemists and help interpret experimental results. nih.gov

Structure-Reactivity Relationship Investigations via Molecular Modeling

Molecular modeling allows for the investigation of structure-reactivity relationships, which seek to correlate a molecule's structural or electronic features with its chemical reactivity. nih.gov By systematically modifying the structure of a molecule in silico and calculating its properties, researchers can build models that predict reactivity.

In the case of Ethyl 2-formylbutanoate, molecular modeling could be used to explore how:

Conformation affects reactivity: The accessibility of the reactive sites, particularly the electrophilic formyl carbon, can be influenced by the molecule's conformation. A conformer that sterically shields this site would be less reactive towards a bulky nucleophile. Modeling can quantify this steric hindrance in different low-energy conformers.

Electronic properties correlate with reaction rates: The calculated partial charge on the formyl carbon or the energy of the LUMO can be used as descriptors of electrophilicity. mdpi.com By calculating these properties for a series of related molecules, a quantitative structure-reactivity relationship (QSAR) model could be developed to predict reaction rates. researchgate.net

These investigations provide a rational basis for designing molecules with desired reactivity, moving beyond simple trial-and-error experimentation.

Green Chemistry and Sustainable Synthesis Approaches for Ethyl 2 Formylbutanoate

Development of Environmentally Benign Synthetic Routes

The pursuit of greener synthetic pathways for Ethyl 2-formylbutanoate focuses on minimizing the use and generation of hazardous substances. This involves rethinking traditional approaches to reduce reliance on volatile organic solvents and designing reactions that are inherently more efficient in their use of raw materials.

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose health and safety risks. Research has demonstrated the feasibility of conducting condensation reactions under solvent-free conditions. For instance, Claisen-Schmidt condensations have been successfully carried out by grinding solid reactants with a solid base catalyst, such as sodium hydroxide, at room temperature. This technique, sometimes called 'Grindstone Chemistry', is energy-efficient and can lead to high yields with minimal waste and simple work-up procedures.

Solvent-free Claisen condensations have been developed for undergraduate laboratories, highlighting their simplicity and alignment with green principles. elsevierpure.comacs.orgbutler.eduacs.org In one example, heating potassium tert-butoxide with an ester like ethyl phenylacetate (B1230308) at 100°C for just 30 minutes yields the product in high conversion without any solvent. elsevierpure.comacs.org This approach offers several advantages: it reduces the quantity of waste, avoids potential side reactions like alkoxy group exchange when the base and ester don't match, and simplifies product isolation. acs.org Adapting such a solvent-free, thermal approach to the crossed Claisen condensation between ethyl butanoate and ethyl formate (B1220265) could represent a significantly greener route to Ethyl 2-formylbutanoate.

Where solvents are necessary, the focus shifts to using greener alternatives or reducing the total volume. Reduced-solvent methodologies aim to minimize the environmental footprint while maintaining reaction efficiency.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as byproducts.

C₆H₁₂O₂ (Ethyl butanoate) + C₃H₆O₂ (Ethyl formate) → C₇H₁₂O₃ (Ethyl 2-formylbutanoate) + C₂H₆O (Ethanol)

In this reaction, ethanol (B145695) is formed as a byproduct. While ethanol has value, in the context of atom economy for the specific synthesis of Ethyl 2-formylbutanoate, it is considered a co-product whose atoms are not part of the target molecule.

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the calculation for this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl butanoate | C₆H₁₂O₂ | 116.16 | Reactant |

| Ethyl formate | C₃H₆O₂ | 74.08 | Reactant |

| Ethyl 2-formylbutanoate | C₇H₁₂O₃ | 144.17 | Product |

| Ethanol | C₂H₆O | 46.07 | Byproduct |

Calculation: % Atom Economy = (144.17 / (116.16 + 74.08)) x 100 % Atom Economy = (144.17 / 190.24) x 100 % Atom Economy ≈ 75.8%

While a 75.8% atom economy is reasonable, it highlights that a significant portion of the reactant mass is converted into a byproduct. Designing alternative synthetic routes with higher atom economy, such as an addition reaction where all reactant atoms are incorporated into the final product, remains a key goal for green synthesis design.

Catalysis in Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to replace stoichiometric reagents with small amounts of catalysts that can be regenerated and reused. This approach reduces waste, often allows for milder reaction conditions, and can improve selectivity, thereby minimizing byproduct formation.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant environmental benefits, including high selectivity, mild operating conditions (temperature and pH), and the use of renewable, non-toxic catalysts. In nature, the formation of carbon-carbon bonds analogous to the Claisen condensation is a common biological process. rsc.org Enzymes known as "condensing enzymes" catalyze decarboxylating Claisen condensations in the biosynthesis of vital natural products like fatty acids and polyketides. researchgate.netrsc.org These biological systems provide a model for developing enzymatic processes for synthesizing β-keto esters and related compounds.

Lipases, for example, have been used to catalyze the synthesis of β-keto esters under mild, solvent-free conditions. google.com The integration of such biocatalytic steps into a biorefinery concept is a promising strategy for sustainable chemical production. The starting material, ethyl butanoate, can itself be produced sustainably through the fermentation of renewable feedstocks like corn stover. nih.gov A process has been described where microorganisms first break down biomass into sugars, which are then fermented to produce butyric acid and ethanol; these are subsequently esterified (often enzymatically) to yield ethyl butanoate. betterchemtech.com This creates a seamless, bio-based route from agricultural residue to a key precursor. Developing an enzymatic step to catalyze the final formylation would complete a fully integrated, sustainable pathway to Ethyl 2-formylbutanoate.

Moving away from traditional stoichiometric bases like sodium ethoxide, which generate significant salt waste during neutralization, is a key target for greening the synthesis of Ethyl 2-formylbutanoate. Organocatalysis and heterogeneous catalysis offer viable alternatives.

Organocatalysis utilizes small organic molecules to accelerate reactions. Various organocatalysts have been developed for condensation reactions, offering mild and effective alternatives to metal-based or strong base catalysts. alfachemic.comlabinsights.nl The application of these catalysts to Claisen-type reactions could reduce waste and avoid the use of harsh reagents.

Heterogeneous catalysis employs catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach greatly simplifies the process of separating the catalyst from the product, allowing for easy recovery and reuse, which minimizes waste and reduces costs. rsc.org For Claisen-Schmidt condensations, solid materials such as metal oxides or zeolites can provide the necessary basic or acidic sites to activate the reactants. researchgate.net Developing a robust heterogeneous base catalyst for the crossed Claisen condensation to produce Ethyl 2-formylbutanoate would eliminate the need for a homogeneous base and the associated aqueous workup and salt waste stream, representing a significant process improvement. rsc.org

Renewable Feedstocks and Waste Minimization Strategies

A truly sustainable chemical process begins with renewable starting materials and is designed to minimize waste throughout the entire lifecycle.

The synthesis of Ethyl 2-formylbutanoate is well-positioned for a transition to renewable feedstocks. Both key precursors, ethyl butanoate and ethyl formate, can be derived from biomass.

Ethyl Butanoate : As previously mentioned, this ester can be produced through the fermentation of butyric acid and ethanol. betterchemtech.com Both butyric acid and ethanol are readily produced from the fermentation of sugars derived from sources like corn stover, sugarcane, or other lignocellulosic biomass. nih.gov The enzymatic production of ethyl butanoate is considered a green route. researchgate.net

Ethyl Formate : This second precursor can also be produced from renewable sources. A sustainable route involves the reaction of biomass-derived ethanol with formic acid. escholarship.org Formic acid itself can be produced sustainably, and processes exist for reacting bio-ethanol with carbon monoxide using a basic catalyst, avoiding traditional routes that use sulfuric acid. google.com

By sourcing both esters from renewable feedstocks, the carbon footprint of Ethyl 2-formylbutanoate production can be dramatically reduced.

Waste Minimization Strategies are integral to the process design and include:

Catalyst Selection : Shifting from stoichiometric bases to recyclable heterogeneous or organocatalysts eliminates the salt waste generated during neutralization. rsc.org

Solvent Choice : Implementing solvent-free reaction conditions is the ideal approach. acs.org If a solvent is required, choosing bio-based, non-toxic, and recyclable alternatives is critical.

Process Intensification : Combining reaction and separation steps, such as in a reactive distillation process, can improve efficiency and reduce energy consumption. For instance, coupling fermentation, extraction, and esterification into a single, streamlined process has been proposed for ester production. betterchemtech.com

By combining the use of renewable feedstocks with advanced catalytic systems and solvent-free conditions, the synthesis of Ethyl 2-formylbutanoate can be transformed into a highly sustainable and environmentally benign process.

Utilizing Bio-based Precursors

A core tenet of green chemistry is the use of renewable feedstocks, often derived from agricultural products or the waste streams of other processes, rather than depletable fossil fuels. epa.gov The synthesis of Ethyl 2-formylbutanoate can be envisioned from bio-based precursors, where each component of the molecule is sourced sustainably.

The "ethyl" group of the ester can be readily derived from bio-ethanol, which is produced on a large scale through the fermentation of sugars from sources like corn, sugarcane, or lignocellulosic biomass. nih.govpsecommunity.org The butanoate backbone can potentially be synthesized from bio-butanol. The catalytic conversion of bio-ethanol to n-butanol is an area of active research, involving processes like the Guerbet reaction, which couples alcohol molecules. nacatsoc.orgnih.govbiofuelsdigest.com Various heterogeneous catalysts, including those based on Ni/Al₂O₃, have shown promise in converting ethanol to n-butanol with good selectivity. nih.gov This bio-derived butanol can then serve as a precursor for the C4 chain of the target molecule.

The introduction of the formyl group at the alpha position presents a synthetic challenge that can be addressed using green formylating agents. Traditional methods often rely on hazardous reagents. Greener alternatives include the use of formic acid, which can be produced from the hydrogenation of carbon dioxide, a greenhouse gas, or through the oxidation of biomass. tue.nlnih.gov While many catalytic formylation studies focus on N-formylation of amines, the principles can be extended to C-formylation reactions, potentially using methanol (B129727) as a C1 source under oxidative conditions with recyclable catalysts. nih.gov

| Molecular Fragment | Potential Bio-based Precursor | Biomass Source / Method | Reference |

|---|---|---|---|

| Ethyl Group | Bio-ethanol | Fermentation of sugars (corn, sugarcane, cellulose) | nih.gov |

| Butanoate Backbone | n-Butanol | Catalytic upgrading of bio-ethanol | nacatsoc.orgnih.gov |

| Butanoate Backbone | Butyric Acid | Anaerobic fermentation of food waste | mdpi.com |

| Formyl Group | Formic Acid | Hydrogenation of CO2; Biomass oxidation | tue.nlnih.gov |

Valorization of Byproducts

Modern biorefineries aim to utilize all components of a biomass feedstock, minimizing waste and creating value from every process stream in a circular bioeconomy model. psecommunity.orgmdpi.commdpi.com Industrial byproducts, which would otherwise be considered waste, can serve as low-cost starting materials for the synthesis of valuable chemicals. nih.gov

A prominent example is glycerol (B35011), the main byproduct of biodiesel production. mdpi.combenthamopen.com With the global increase in biodiesel manufacturing, there is a surplus of crude glycerol, making it an attractive and inexpensive C3 platform molecule. wikipedia.org Various catalytic routes exist to convert glycerol into higher-value chemicals, including its esterification with C2-C4 carboxylic acids to produce fuel additives. mdpi.comresearchgate.net While direct conversion of C3 glycerol to a C4 butanoate backbone is not straightforward, it can be transformed into intermediates like acrolein or 1,3-propanediol, which could then undergo C-C bond-forming reactions to build the required carbon chain. benthamopen.comwikipedia.org

Another significant source of precursors is the waste from the food and agricultural industries. psecommunity.orgmdpi.com Anaerobic fermentation of organic food waste can produce a mixture of volatile fatty acids, including butyric acid (butanoic acid). mdpi.com This bio-derived butyric acid could be directly esterified with bio-ethanol to form ethyl butanoate, which would then require a subsequent formylation step to yield the final product. This pathway effectively repurposes food waste into a specialty chemical feedstock. psecommunity.org

| Byproduct | Source Industry | Potential Use | Reference |

|---|---|---|---|

| Glycerol | Biodiesel Production | Precursor for C3 intermediates, potentially leading to the C4 backbone | mdpi.comwikipedia.org |

| Butyric Acid | Food Waste Fermentation | Direct precursor for the butanoate backbone | mdpi.com |

| Lignocellulosic Residues | Agriculture, Forestry, Pulp & Paper | Source of sugars for fermentation to ethanol and butanol | psecommunity.orgnih.gov |

Process Intensification and Continuous Flow Synthesis Applications

Process intensification refers to the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing, leading to smaller, cleaner, safer, and more energy-efficient processes. corning.com Continuous flow synthesis, particularly using microreactors, is a key enabling technology in this field and is increasingly being adopted for the production of fine chemicals and pharmaceuticals. acs.orgtandfonline.com

Compared to traditional batch reactors, continuous flow systems offer superior heat and mass transfer due to their high surface-to-volume ratios. rsc.org This allows for precise temperature control, even for highly exothermic reactions, minimizing the formation of byproducts and improving safety. corning.com For a reaction like the formylation of a butanoate ester, which may require specific temperature conditions to achieve high selectivity, a microreactor could provide significant advantages over a large batch vessel. krishisanskriti.org

The modular nature of flow chemistry systems allows for the "telescoping" of multiple reaction steps into a single, uninterrupted process. uc.pt For the synthesis of Ethyl 2-formylbutanoate, one could envision a sequential flow setup where bio-ethanol and a bio-derived butanoic acid derivative are first passed through a reactor coil containing a solid-acid catalyst to form ethyl butanoate. This product stream could then be mixed with a formylating agent in a second module for the alpha-formylation step, followed by in-line purification to isolate the final product. uc.ptrsc.org Such a system reduces manual handling, minimizes solvent use between steps, and allows for real-time monitoring and control to ensure consistent product quality. epa.gov The synthesis of other esters, such as ethyl propanoate, has been successfully demonstrated in continuous flow reactors, achieving high conversion and selectivity with short residence times. patsnap.com

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent due to high surface-to-volume ratio | corning.comrsc.org |

| Mass Transfer | Dependent on stirring efficiency; can be slow | Rapid due to short diffusion distances in small channels | tandfonline.com |

| Safety | Large volumes of reagents and intermediates present risk | Small reactor hold-up volume significantly improves safety | corning.comtandfonline.com |

| Scalability | Difficult; requires re-engineering and re-optimization ("scale-up issues") | Simpler; achieved by running longer or numbering-up (parallel reactors) | acs.org |

| Reproducibility | Can vary between batches | High; precise control over parameters ensures consistency | uc.pt |

| Process Control | Parameters can drift during the batch | Enables steady-state operation and real-time monitoring | epa.gov |

Future Research Directions and Emerging Challenges

Development of Novel Stereoselective Reactions involving Ethyl 2-formylbutanoate

The presence of a stereocenter at the α-position of ethyl 2-formylbutanoate presents a key opportunity for the development of novel stereoselective reactions. Future research is anticipated to focus on the enantioselective functionalization of this prochiral center. Drawing parallels from the broader class of β-keto esters, several promising avenues are being explored.

Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for asymmetric synthesis. The development of chiral amine or phosphoric acid catalysts could enable highly enantioselective transformations such as Michael additions, aldol (B89426) reactions, and alkylations involving ethyl 2-formylbutanoate. For instance, chiral diamines have been shown to catalyze asymmetric aldol reactions between α,β-unsaturated keto esters and ketones with excellent enantioselectivities. mdpi.com Similar strategies could be adapted for ethyl 2-formylbutanoate, leading to the synthesis of chiral 1,5-dicarbonyl compounds.

Furthermore, transition metal catalysis offers another fertile ground for exploration. Chiral Lewis acid complexes, for example, are known to catalyze a variety of asymmetric reactions. 140.122.64wikipedia.org The design of novel chiral ligands for metals like copper, palladium, or rhodium could facilitate enantioselective reactions such as allylic alkylations or conjugate additions, where ethyl 2-formylbutanoate acts as a nucleophile.

A summary of potential stereoselective reactions is presented in the table below:

| Reaction Type | Catalyst Class | Potential Chiral Products |

| Aldol Reaction | Chiral Amines/Amine Salts | β-Hydroxy-α-formyl esters |

| Michael Addition | Chiral Organocatalysts | γ-Functionalized-α-formyl esters |

| Alkylation | Chiral Phase-Transfer Catalysts | α-Alkyl-α-formyl esters |

| Allylic Alkylation | Chiral Transition Metal Complexes | α-Allyl-α-formyl esters |

Integration into Automated Synthesis Platforms

The integration of ethyl 2-formylbutanoate into automated synthesis platforms, particularly those based on flow chemistry, represents a significant step towards more efficient and scalable chemical production. vapourtec.com Flow chemistry offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. beilstein-journals.orgresearchgate.net

Future research will likely focus on developing robust and reliable flow-based protocols for reactions involving ethyl 2-formylbutanoate. This includes its initial synthesis and subsequent transformations. For example, the selective reduction of the formyl group or the ester moiety could be precisely controlled in a flow reactor, minimizing over-reduction and improving product yields. researchgate.net

Exploration of New Chemical Transformations for Diverse Building Blocks

As a β-dicarbonyl compound, ethyl 2-formylbutanoate possesses a rich and versatile reactivity profile that is yet to be fully explored. pressbooks.pubyoutube.com Its ability to exist in both keto and enol forms makes it susceptible to a wide range of chemical transformations.

Future research will undoubtedly uncover novel reactions that leverage the unique reactivity of this molecule. For instance, palladium-catalyzed reactions of the corresponding enol ethers or enolates could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. nih.gov The exploration of decarboxylative coupling reactions could also lead to the synthesis of novel ketone derivatives. nih.gov

Furthermore, the formyl group can serve as a handle for various transformations, including reductive aminations to introduce nitrogen-containing moieties, or as a directing group in C-H activation reactions. The development of these new transformations will significantly expand the library of accessible building blocks derived from ethyl 2-formylbutanoate.

Advanced Catalyst Design for Enhanced Selectivity and Efficiency

The development of advanced catalysts is paramount to unlocking the full synthetic potential of ethyl 2-formylbutanoate, particularly in achieving high levels of selectivity and efficiency. Future catalyst design will likely focus on several key areas:

Bifunctional Catalysts: Catalysts that possess both a Lewis acidic site to activate the carbonyl group and a Brønsted basic site to deprotonate the α-carbon could offer enhanced reactivity and stereocontrol in reactions involving ethyl 2-formylbutanoate. nih.gov

Enzyme-Mimicking Catalysts: Inspired by the high selectivity of enzymes, the design of synthetic catalysts that create a well-defined chiral pocket around the substrate could lead to unprecedented levels of enantioselectivity.

Photoredox Catalysis: The use of light-driven catalytic systems could enable novel transformations of ethyl 2-formylbutanoate that are not accessible through traditional thermal methods. nih.gov

Computational modeling and high-throughput screening will play a crucial role in the rational design and discovery of these next-generation catalysts.

Multicomponent Reactions Incorporating Ethyl 2-formylbutanoate

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov β-Keto esters are well-known participants in several important MCRs, such as the Biginelli, Passerini, and Ugi reactions. researchgate.nettandfonline.combaranlab.orgresearchgate.netslideshare.net

A significant future research direction will be the incorporation of ethyl 2-formylbutanoate into these and other novel MCRs. Its dual functionality of a formyl group and an ester moiety makes it an attractive substrate for generating molecular diversity. For example, in a Passerini-type reaction, the formyl group could react with an isocyanide and a carboxylic acid to generate α-acyloxy carboxamides. nih.gov

The development of new MCRs specifically designed to exploit the unique reactivity of ethyl 2-formylbutanoate will be a key area of investigation. This could lead to the rapid and efficient synthesis of complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Sustainable Production and Broader Industrial Adoption in Fine Chemical Synthesis

The principles of green chemistry are increasingly influencing the chemical industry, and the sustainable production of ethyl 2-formylbutanoate is a critical long-term goal. Future research will focus on developing more environmentally friendly synthetic routes that minimize waste and energy consumption.

This includes the exploration of bio-based feedstocks and catalytic methods that replace stoichiometric reagents. For instance, the synthesis of α-keto esters from renewable resources is an active area of research. mdpi.com Additionally, the use of greener solvents, such as bio-derived alternatives to traditional organic solvents, will be a key consideration.

For broader industrial adoption, the development of scalable and cost-effective manufacturing processes is essential. Continuous manufacturing using flow chemistry is expected to play a significant role in achieving this. beilstein-journals.org As the synthetic utility of ethyl 2-formylbutanoate continues to expand, its demand in the fine chemical industry for the synthesis of pharmaceuticals, agrochemicals, and specialty materials is projected to grow.

Q & A

Q. What spectroscopic methods are most effective for characterizing Ethyl 2-formylbutanoate, and how should experimental parameters be optimized?

- Methodological Answer : Ethyl 2-formylbutanoate can be characterized using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry (MS). For NMR, dissolve the compound in deuterated solvents (e.g., CDCl₃) and optimize parameters like pulse width and relaxation delays to resolve signals for the formyl (δ ~9-10 ppm) and ester carbonyl (δ ~170 ppm) groups. In IR, confirm the presence of the formyl (C=O stretch ~1720 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional bands. For MS, use electron ionization (EI) to observe molecular ion peaks and fragmentation patterns. Calibrate instruments with standards and replicate measurements to ensure reproducibility .

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-formylbutanoate via esterification?

- Methodological Answer : Synthesis typically involves esterification of 2-formylbutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Use a molar ratio of 1:5 (acid:ethanol) to drive equilibrium. Reflux at 80–100°C for 6–8 hours, monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Isolate the product via distillation under reduced pressure (boiling point ~120°C at 15 mmHg). Optimize yield (typically 60–75%) by controlling moisture exclusion and catalyst concentration (1–2% v/v H₂SO₄) .

Advanced Research Questions

Q. How can conflicting data on the stability of Ethyl 2-formylbutanoate under varying pH conditions be resolved?

- Methodological Answer : Contradictory stability reports may arise from differences in solvent systems or temperature. Design a controlled study:

- Prepare buffered solutions (pH 2–12) with ionic strength adjusted to 0.1 M.

- Incubate Ethyl 2-formylbutanoate at 25°C and 40°C.

- Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 254 nm).

- Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Replicate experiments and apply ANOVA to assess significance of pH/temperature effects .

Q. What computational strategies predict the reactivity of Ethyl 2-formylbutanoate in nucleophilic addition reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model the electronic structure. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Simulate nucleophilic attack (e.g., by amines) using transition state theory (IRC analysis). Validate predictions with experimental kinetics: synthesize derivatives (e.g., Schiff bases) and compare reaction rates (UV-Vis monitoring). Correlate computational activation energies (ΔG‡) with observed rate constants .

Q. How do solvent polarity and steric effects influence the tautomeric equilibrium of Ethyl 2-formylbutanoate?

- Methodological Answer : Investigate keto-enol tautomerism using UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Prepare solutions at 1 mM concentration and record absorbance at 280–320 nm. Calculate equilibrium constants (K_taut) via the Henderson-Hasselbalch equation. For steric studies, synthesize analogs with substituents adjacent to the formyl group (e.g., ethyl vs. tert-butyl). Compare K_taut values and perform molecular dynamics simulations to assess steric hindrance .

Guidelines for Structuring Research Questions

- Scope : Ensure questions are neither too broad (e.g., "Study all reactions of Ethyl 2-formylbutanoate") nor too narrow (e.g., "Effect of 0.1% catalyst on yield"). Focus on variables like temperature, solvent, or substituents .

- Methodology : Explicitly outline steps for data collection (e.g., "Synthesize derivatives under inert atmosphere") and analysis (e.g., "ANOVA with post-hoc Tukey test") .

- Contradictions : Address conflicting data by proposing controlled experiments, statistical validation, or meta-analyses of literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。